molecular formula C10H18O B14452173 (3R)-Dec-1-YN-3-OL CAS No. 74867-41-7

(3R)-Dec-1-YN-3-OL

Cat. No.: B14452173
CAS No.: 74867-41-7
M. Wt: 154.25 g/mol
InChI Key: DQBUGZRLSSLUKC-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-Dec-1-YN-3-OL is an organic compound with the molecular formula C10H18O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by a triple bond between the first and second carbon atoms and a hydroxyl group attached to the third carbon atom in the R-configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-Dec-1-YN-3-OL typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of a propargylic ketone using a chiral catalyst. This process involves the following steps:

    Formation of Propargylic Ketone: The starting material, a terminal alkyne, undergoes a reaction with a carbonyl compound to form a propargylic ketone.

    Asymmetric Reduction: The propargylic ketone is then reduced using a chiral catalyst, such as a chiral oxazaborolidine, to yield this compound with high enantiomeric purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is crucial to ensure high enantiomeric excess and purity.

Chemical Reactions Analysis

Types of Reactions

(3R)-Dec-1-YN-3-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The triple bond can be reduced to a double bond or a single bond using hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution can be achieved using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products Formed

    Oxidation: Formation of (3R)-Dec-1-YN-3-one or (3R)-Dec-1-YN-3-al.

    Reduction: Formation of (3R)-Dec-1-ene-3-OL or (3R)-Decane-3-OL.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-Dec-1-YN-3-OL has several applications in scientific research, including:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of bioactive compounds and pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of (3R)-Dec-1-YN-3-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the triple bond can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-Dec-1-YN-3-OL: The enantiomer of (3R)-Dec-1-YN-3-OL with opposite stereochemistry.

    (3R)-Oct-1-YN-3-OL: A similar compound with a shorter carbon chain.

    (3R)-Dodec-1-YN-3-OL: A similar compound with a longer carbon chain.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a triple bond. This combination of functional groups allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industry.

Properties

74867-41-7

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(3R)-dec-1-yn-3-ol

InChI

InChI=1S/C10H18O/c1-3-5-6-7-8-9-10(11)4-2/h2,10-11H,3,5-9H2,1H3/t10-/m0/s1

InChI Key

DQBUGZRLSSLUKC-JTQLQIEISA-N

Isomeric SMILES

CCCCCCC[C@H](C#C)O

Canonical SMILES

CCCCCCCC(C#C)O

Origin of Product

United States

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